molecular formula C22H22N6O3S B2972686 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide CAS No. 893272-25-8

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide

Cat. No.: B2972686
CAS No.: 893272-25-8
M. Wt: 450.52
InChI Key: UBKYBQPVDVPOCY-UHFFFAOYSA-N
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Description

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and piperidine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry. The presence of the tosyl group enhances its stability and reactivity, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of an azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.

    Quinazoline Formation: The triazole intermediate is then reacted with an appropriate quinazoline precursor under reflux conditions in the presence of a suitable solvent such as acetonitrile.

    Piperidine Introduction: The quinazoline-triazole intermediate is further reacted with piperidine-4-carboxamide under basic conditions to introduce the piperidine moiety.

    Tosylation: Finally, the compound is tosylated using tosyl chloride in the presence of a base like pyridine to yield the target compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines .

Scientific Research Applications

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazolo[1,5-a]quinoxalin-4(5H)-one: Another triazole-quinazoline derivative with antimicrobial properties.

    1,2,4-Triazolo[1,5-a]pyrimidines: Known for their cardiovascular and antihypertensive activities.

    1,2,3-Triazolo[1,5-a]pyridines: Studied for their potential as anticancer agents

Uniqueness

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide is unique due to its specific combination of triazole, quinazoline, and piperidine moieties, which confer distinct pharmacological properties and reactivity. The presence of the tosyl group further enhances its stability and potential for derivatization .

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-14-6-8-16(9-7-14)32(30,31)22-21-24-20(27-12-10-15(11-13-27)19(23)29)17-4-2-3-5-18(17)28(21)26-25-22/h2-9,15H,10-13H2,1H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKYBQPVDVPOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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